CNS Penetration: DDD100097 Enables Stage 2 HAT Research Unlike the Lead DDD85646
DDD100097's key differentiator is its ability to penetrate the central nervous system (CNS), a critical requirement for treating stage 2 Human African Trypanosomiasis (HAT). The lead compound in the series, DDD85646, despite having comparable enzyme inhibitory potency (Ki of 1.44 nM, IC50 of 2 nM), is restricted to stage 1 (hemolymphatic) disease due to poor CNS exposure . In contrast, structural modifications made to DDD100097, including reducing polar surface area and introducing a flexible linker, resulted in markedly improved blood-brain barrier permeability [1]. This is functionally validated by DDD100097's demonstration of partial efficacy in a stage 2 (CNS) mouse model of HAT, an effect not observed with DDD85646 [2].
| Evidence Dimension | Ability to treat stage 2 (CNS) HAT |
|---|---|
| Target Compound Data | Partial efficacy demonstrated |
| Comparator Or Baseline | DDD85646: No efficacy (poor CNS exposure) |
| Quantified Difference | Qualitative difference in disease stage applicability |
| Conditions | Stage 2 (CNS) mouse model of Human African Trypanosomiasis |
Why This Matters
For researchers studying CNS-stage HAT, DDD85646 is an unsuitable tool compound, whereas DDD100097 is specifically validated for this application, making procurement of the correct analog critical for experimental validity.
- [1] Brand S, Norcross NR, Thompson S, et al. Lead optimization of a pyrazole sulfonamide series of Trypanosoma brucei N-myristoyltransferase inhibitors: identification and evaluation of CNS penetrant compounds as potential treatments for stage 2 human African trypanosomiasis. J Med Chem. 2014;57(23):9855-9869. View Source
- [2] Brand S, Norcross NR, Thompson S, et al. Lead optimization of a pyrazole sulfonamide series of Trypanosoma brucei N-myristoyltransferase inhibitors: identification and evaluation of CNS penetrant compounds as potential treatments for stage 2 human African trypanosomiasis. J Med Chem. 2014;57(23):9855-9869. View Source
